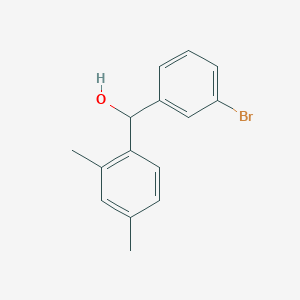

(3-Bromophenyl)(2,4-dimethylphenyl)methanol

Beschreibung

(3-Bromophenyl)(2,4-dimethylphenyl)methanol is a diarylmethanol derivative featuring a bromine atom at the meta position of one aromatic ring and methyl groups at the ortho and para positions of the second aromatic ring. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in synthetic chemistry, chemosensors, and pharmaceutical intermediates.

Eigenschaften

IUPAC Name |

(3-bromophenyl)-(2,4-dimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-10-6-7-14(11(2)8-10)15(17)12-4-3-5-13(16)9-12/h3-9,15,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTWKBIEVWEKRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=CC(=CC=C2)Br)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analyse Chemischer Reaktionen

(3-Bromophenyl)(2,4-dimethylphenyl)methanol: undergoes various types of chemical reactions:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to remove the bromine atom, yielding a simpler phenylmethanol derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as amines or halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions typically use strong bases or nucleophiles.

Major Products Formed:

Oxidation Products: 3-Bromophenyl(2,4-dimethylphenyl)ketone or carboxylic acid derivatives.

Reduction Products: 3-Phenylmethanol derivatives.

Substitution Products: Various substituted phenylmethanol derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Intermediate in Chemical Reactions

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine and hydroxyl functional groups facilitate various nucleophilic substitution reactions and coupling reactions. For instance, it can be utilized in the synthesis of biphenyl derivatives through coupling reactions with other aryl halides.

Synthesis Examples

- Reaction with Aryl Halides : The compound can react with aryl halides under palladium-catalyzed conditions to form biphenyl compounds.

- Formation of Alcohols : It can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).

Medicinal Chemistry

Antimicrobial Activity

Research indicates that (3-Bromophenyl)(2,4-dimethylphenyl)methanol exhibits potential antimicrobial properties. Studies have shown that similar compounds with bromine substitutions can inhibit the growth of various bacterial strains.

Case Study: Antimicrobial Efficacy

A study found that derivatives of bromophenol compounds demonstrated significant activity against Gram-positive bacteria, suggesting that (3-Bromophenyl)(2,4-dimethylphenyl)methanol could also exhibit similar effects due to its structural features .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been explored through its interaction with biological pathways. Compounds with similar structures have shown promise in modulating inflammatory responses, which could be applicable to this compound as well.

Material Science

Development of Advanced Materials

(3-Bromophenyl)(2,4-dimethylphenyl)methanol is being investigated for its utility in developing specialty chemicals and materials. Its unique structural characteristics allow for modifications that enhance material properties.

Application in Nanomaterials

Recent studies have explored the use of such compounds in the synthesis of mesoporous materials and nanostructures. The bromine atom can serve as a functional group for further chemical modifications, enabling the design of materials with specific functionalities .

Wirkmechanismus

The mechanism by which (3-Bromophenyl)(2,4-dimethylphenyl)methanol exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

(a) (2-((3-Bromophenyl)difluoromethyl)-4,5-dimethylphenyl)methanol (Compound 15)

- Structure : Incorporates a difluoromethyl bridge between the 3-bromophenyl and 4,5-dimethylphenyl groups.

- This modification may increase lipophilicity compared to the non-fluorinated target compound.

(b) (4-Bromophenyl)(3-(methylthio)phenyl)methanol

- Structure : Bromine at the para position and a methylthio group on the second phenyl ring.

- The methylthio group (–SCH₃) introduces sulfur-based reactivity (e.g., antioxidant properties) and moderate electron-donating effects .

(c) (2,4-Dimethylphenyl)(4-fluorophenyl)methanol

- Structure : Fluorine replaces bromine at the para position.

- The absence of bromine may reduce molecular weight (230.28 g/mol vs. ~295.19 g/mol for the target compound) and alter metabolic stability .

Physical and Chemical Properties

Notes:

- Melting points for diarylmethanols in the evidence range from 125–144°C for structurally related compounds, suggesting moderate crystallinity .

- Bromine’s presence generally increases molecular weight and may elevate boiling points compared to fluorine or methylthio analogs.

Biologische Aktivität

The compound (3-Bromophenyl)(2,4-dimethylphenyl)methanol is an organic molecule characterized by the presence of a bromine atom on a phenyl ring and two methyl groups on another phenyl ring, attached to a methanol functional group. This structural arrangement suggests potential biological activities that warrant investigation, particularly in therapeutic applications.

- Chemical Formula : C15H15BrO

- Molecular Weight : 293.19 g/mol

- Structural Features :

- A bromobenzene moiety which may enhance lipophilicity.

- Dimethyl substitution on the second phenyl ring, potentially influencing biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures to (3-Bromophenyl)(2,4-dimethylphenyl)methanol exhibit various biological activities, including:

- Antimicrobial Properties : Compounds with bromophenyl groups have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom is crucial for enhancing antimicrobial efficacy due to its electron-withdrawing properties, which may affect the compound's interaction with bacterial membranes.

- Anticancer Activity : Similar derivatives have shown cytotoxic effects against several cancer cell lines. For instance, studies have reported that compounds with a comparable structure can induce apoptosis in cancer cells by modulating key signaling pathways . The mechanism often involves disruption of microtubule dynamics or inhibition of specific enzyme activities critical for cancer cell proliferation.

The proposed mechanisms through which (3-Bromophenyl)(2,4-dimethylphenyl)methanol exerts its biological effects include:

- Enzyme Inhibition : The compound may interact with various enzymes involved in metabolic pathways or cell signaling. For example, it could inhibit enzymes like MurB, which is essential for bacterial cell wall synthesis .

- Binding Affinity : Computational studies suggest that the compound can bind to target proteins through hydrophobic interactions and hydrogen bonding, altering their activity and leading to therapeutic effects .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluated the antibacterial activity of related bromophenyl compounds against a panel of bacterial strains. Results indicated minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL for various strains, highlighting the compound's potential as an antibiotic agent.

- Cytotoxicity Against Cancer Cells :

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and structural features of compounds related to (3-Bromophenyl)(2,4-dimethylphenyl)methanol:

| Compound Name | Structure Feature | Antimicrobial Activity | Anticancer Activity | IC50 (μM) |

|---|---|---|---|---|

| (3-Bromophenyl)(2,4-dimethylphenyl)methanol | Bromine at 3-position; dimethyl at 2,4-position | Moderate | Significant | <10 |

| (4-Bromophenyl)(2,4-dimethylphenyl)methanol | Bromine at 4-position; similar dimethyl substitution | High | Moderate | <20 |

| (2-Bromophenyl)(3,5-dimethylphenyl)methanol | Bromine at 2-position; different methyl substitution | Low | Significant | <15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.